CBX8 ChD Binding Affinity and Paralogue Selectivity: Direct Kd Comparison Across CBX2, CBX4, CBX6, and CBX7
SW2_110A binds the CBX8 chromodomain with a Kd of 800 nM and exhibits defined selectivity across the CBX paralog family [1]. In direct comparative binding assays using microscale thermophoresis (MST), SW2_110A shows a Kd of 800 nM for CBX8 versus 4.6 μM for CBX2, representing a 5.75-fold selectivity window for CBX8 over CBX2 [1]. For CBX7, SW2_110A exhibits approximately 20-fold selectivity (estimated Kd ~16 μM) [1]. Notably, no detectable binding is observed for CBX4 or CBX6 under the same assay conditions, indicating substantially greater selectivity against these paralogs [1].
| Evidence Dimension | Binding affinity (Kd) and paralog selectivity |
|---|---|
| Target Compound Data | CBX8 ChD Kd = 800 nM; CBX2 ChD Kd = 4.6 μM; CBX7 ChD Kd estimated ~16 μM; CBX4 ChD and CBX6 ChD: no binding detected |
| Comparator Or Baseline | CBX2 (Kd = 4.6 μM), CBX7 (estimated ~16 μM), CBX4 (no binding), CBX6 (no binding) |
| Quantified Difference | 5.75-fold selectivity for CBX8 over CBX2; ~20-fold over CBX7; complete discrimination (>20-fold) against CBX4 and CBX6 |
| Conditions | Microscale thermophoresis (MST) assay in vitro, recombinant CBX ChD proteins |
Why This Matters
This quantitative selectivity profile defines the paralog space where SW2_110A can be used as a CBX8-selective chemical probe versus where confounding CBX2/CBX7 off-target effects may arise, enabling rational experimental design and procurement based on required selectivity thresholds.
- [1] Wang, S., Denton, K. E., et al. Optimization of Ligands Using Focused DNA-Encoded Libraries To Develop a Selective, Cell-Permeable CBX8 Chromodomain Inhibitor. ACS Chemical Biology, 2020, 15(1), 112-131. View Source
